2-Nitro-N-(2-methylphenyl)benzenesulfonamide
Overview
Description
2-Nitro-N-(2-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a nitro group and a methyl-substituted phenyl group attached to the sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(2-methylphenyl)benzenesulfonamide typically involves the nitration of N-(2-methylphenyl)benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Amino-N-(2-methylphenyl)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: Sulfonic acids or other oxidized derivatives.
Scientific Research Applications
2-Nitro-N-(2-methylphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as antimicrobial and anticancer agents. The presence of the nitro group and the sulfonamide moiety can contribute to biological activity.
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials with specific properties.
Chemical Biology: It serves as a tool compound for studying enzyme inhibition and protein interactions, particularly those involving sulfonamide-binding sites.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(2-methylphenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfonamide moiety can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to specific enzymes or receptors and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-N-(4-methylphenyl)benzenesulfonamide: Similar structure but with the methyl group at the para position.
N-(2-methylphenyl)benzenesulfonamide: Lacks the nitro group, which affects its reactivity and biological activity.
2-Amino-N-(2-methylphenyl)benzenesulfonamide: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
2-Nitro-N-(2-methylphenyl)benzenesulfonamide is unique due to the presence of both the nitro group and the methyl-substituted phenyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-6-2-3-7-11(10)14-20(18,19)13-9-5-4-8-12(13)15(16)17/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVJTWZIBUBLFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354905 | |
Record name | Benzenesulfonamide, N-(2-methylphenyl)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117561-93-0 | |
Record name | Benzenesulfonamide, N-(2-methylphenyl)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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